(2-Chloro-4-cyanophenyl)methanesulfonyl chloride
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Overview
Description
(2-Chloro-4-cyanophenyl)methanesulfonyl chloride: is an organosulfur compound with the molecular formula C8H5Cl2NO2S. This compound is known for its reactivity and is used in various chemical synthesis processes. It is a colorless to pale yellow solid that is soluble in organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chlorination of Methanesulfonic Acid: One common method involves the chlorination of methanesulfonic acid with thionyl chloride or phosgene. The reaction proceeds as follows:
Radical Reaction: Another method involves the reaction of methane and sulfuryl chloride in a radical reaction:
Industrial Production Methods: The industrial production of (2-Chloro-4-cyanophenyl)methanesulfonyl chloride typically involves large-scale chlorination processes using thionyl chloride or phosgene due to their efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: (2-Chloro-4-cyanophenyl)methanesulfonyl chloride undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles.
Oxidation and Reduction: This compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Conditions: These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products:
- The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield a sulfonamide.
Scientific Research Applications
Chemistry:
Synthesis of Sulfonamides: (2-Chloro-4-cyanophenyl)methanesulfonyl chloride is used in the synthesis of sulfonamides, which are important intermediates in organic synthesis.
Biology and Medicine:
Pharmaceutical Intermediates: This compound is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with sulfonamide functional groups.
Industry:
Chemical Manufacturing: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Mechanism:
- The primary mechanism by which (2-Chloro-4-cyanophenyl)methanesulfonyl chloride exerts its effects is through nucleophilic substitution reactions. The chlorine atom is highly reactive and can be readily replaced by nucleophiles, leading to the formation of various derivatives.
Molecular Targets and Pathways:
- The molecular targets and pathways involved depend on the specific application and the nucleophile used in the reaction. For example, in pharmaceutical applications, the resulting sulfonamide compounds may target specific enzymes or receptors in the body.
Comparison with Similar Compounds
(4-Cyanophenyl)methanesulfonyl chloride: This compound is similar in structure but lacks the chlorine atom at the 2-position.
(3-Cyanophenyl)methanesulfonyl chloride: Another similar compound with the cyanide group at the 3-position instead of the 4-position.
(4-Chloro-2-cyanophenyl)methanesulfonyl chloride: This compound is very similar but has the chlorine atom at the 4-position.
Uniqueness:
- The presence of both the chlorine and cyanide groups in (2-Chloro-4-cyanophenyl)methanesulfonyl chloride makes it particularly reactive and versatile in chemical synthesis compared to its analogs.
Properties
Molecular Formula |
C8H5Cl2NO2S |
---|---|
Molecular Weight |
250.10 g/mol |
IUPAC Name |
(2-chloro-4-cyanophenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C8H5Cl2NO2S/c9-8-3-6(4-11)1-2-7(8)5-14(10,12)13/h1-3H,5H2 |
InChI Key |
URKBELBWYSONLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Cl)CS(=O)(=O)Cl |
Origin of Product |
United States |
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